N-(2-Azido-4-methylphenyl)benzamide
Description
N-(2-Azido-4-methylphenyl)benzamide is a benzamide derivative featuring a phenyl ring substituted with an azide group (–N₃) at the 2-position and a methyl group (–CH₃) at the 4-position. Though direct data on its synthesis or applications are absent in the provided evidence, its structural features align with benzamides studied in pharmaceuticals, agrochemicals, and chemical biology .
Properties
CAS No. |
90300-24-6 |
|---|---|
Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(2-azido-4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12N4O/c1-10-7-8-12(13(9-10)17-18-15)16-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19) |
InChI Key |
NYNJYSCDOHFBNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azido-4-methylphenyl)benzamide typically involves the acylation of 2-azido-4-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Azido-4-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of N-(2-amino-4-methylphenyl)benzamide.
Oxidation: Formation of N-(2-azido-4-carboxyphenyl)benzamide.
Scientific Research Applications
N-(2-Azido-4-methylphenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Azido-4-methylphenyl)benzamide involves the reactivity of the azide group. In biological systems, the azide group can undergo bioorthogonal reactions, such as click chemistry, to form stable triazole linkages with alkynes. This property makes it useful for labeling and tracking biomolecules in complex biological environments .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Substituent Effects on Physicochemical Properties
The table below compares substituent patterns, key properties, and applications of N-(2-Azido-4-methylphenyl)benzamide with analogous compounds:
Reactivity and Functionalization Potential
- Azide Reactivity : The azide group in the target compound enables Huisgen cycloaddition with alkynes, a cornerstone of click chemistry. This contrasts with methoxy (Rip-B) or halogen substituents (Etobenzanid), which lack such orthogonal reactivity .
- Stability Considerations : Azides may decompose under heat or UV light, necessitating careful handling. By comparison, halogenated (e.g., chloro, fluoro) or methoxy-substituted benzamides exhibit greater thermal stability .
Spectral and Crystallographic Data
- NMR Signatures : The target compound’s ¹H NMR would show aromatic protons deshielded by the electron-withdrawing azide, contrasting with Rip-B’s methoxy-shielded protons. Methyl groups in both compounds would produce singlet peaks near δ 2.3–2.5 ppm .
- Rip-B’s melting point (90°C) suggests moderate crystallinity, likely lower than halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
